1,6-Dimethylpyrimido(4,5-c)pyridazine-5,7(1H,6H)-dione
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Overview
Description
1,6-Dimethylpyrimido(4,5-c)pyridazine-5,7(1H,6H)-dione is a heterocyclic compound known for its unique structure and versatile chemical properties This compound is part of the pyrimidopyridazine family and is often referred to as a 4-deazatoxoflavin
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dimethylpyrimido(4,5-c)pyridazine-5,7(1H,6H)-dione typically involves the treatment of 3-methyl-6-(1-methylhydrazino)uracil with phenacyl bromides in ethanol. This reaction yields 3-aryl-4,8-dihydro-1,6-dimethylpyrimido(4,5-c)pyridazine-5,7(1H,6H)-diones and 3-aryl-1,7-dimethyl-6,8-dioxo-1,4,6,7,8-pentahydropyrimido(4,3-c)-as-triazines . Oxidation of the former with diethyl azodicarboxylate produces the corresponding 3-aryl-4-deazatoxoflavins in quantitative yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of common reagents and solvents such as ethanol and diethyl azodicarboxylate makes the process feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,6-Dimethylpyrimido(4,5-c)pyridazine-5,7(1H,6H)-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Diethyl azodicarboxylate is commonly used as an oxidizing agent.
Reduction: Hydrogenation is typically carried out under standard conditions using hydrogen gas and a suitable catalyst.
Major Products
Scientific Research Applications
1,6-Dimethylpyrimido(4,5-c)pyridazine-5,7(1H,6H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,6-Dimethylpyrimido(4,5-c)pyridazine-5,7(1H,6H)-dione involves its ability to act as an oxidizing agent. The compound can oxidize alcohols and amines to their corresponding carbonyl compounds under alkaline conditions. This process is facilitated by the presence of diethyl azodicarboxylate, which serves as the oxidizing agent . The compound itself is reduced during the reaction, forming 3-aryl-4,8-dihydro-1,6-dimethylpyrimido(4,5-c)pyridazine-5,7(1H,6H)-diones .
Comparison with Similar Compounds
Similar Compounds
3-aryl-4,8-dihydro-1,6-dimethylpyrimido(4,5-c)pyridazine-5,7(1H,6H)-diones: These compounds are closely related and can be formed through the reduction of 1,6-Dimethylpyrimido(4,5-c)pyridazine-5,7(1H,6H)-dione.
3-aryl-1,7-dimethyl-6,8-dioxo-1,4,6,7,8-pentahydropyrimido(4,3-c)-as-triazines: Another class of compounds formed during the synthesis of this compound.
Uniqueness
This compound is unique due to its ability to undergo autorecycling oxidation reactions, making it a valuable model compound for studying oxidation processes . Its structure and reactivity also make it a versatile intermediate in organic synthesis .
Properties
CAS No. |
58695-91-3 |
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Molecular Formula |
C8H8N4O2 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
1,6-dimethylpyrimido[4,5-c]pyridazine-5,7-dione |
InChI |
InChI=1S/C8H8N4O2/c1-11-7(13)5-3-4-9-12(2)6(5)10-8(11)14/h3-4H,1-2H3 |
InChI Key |
KISYAOMFJXNUPU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=O)N(C(=O)C2=CC=N1)C |
Origin of Product |
United States |
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